molecular formula C9H11FN2O B12803937 2-Amino-3-fluoro-3-phenylpropanamide CAS No. 79559-53-8

2-Amino-3-fluoro-3-phenylpropanamide

Cat. No.: B12803937
CAS No.: 79559-53-8
M. Wt: 182.19 g/mol
InChI Key: BSQAAMJFMNZUMZ-UHFFFAOYSA-N
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Description

2-Amino-3-fluoro-3-phenylpropanamide is an organic compound with the molecular formula C9H11FN2O It is characterized by the presence of an amino group, a fluoro substituent, and a phenyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-fluoro-3-phenylpropanamide can be achieved through several methods. One common approach involves the reaction of 3-fluorobenzaldehyde with glycine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product.

Reaction Conditions:

    Temperature: Room temperature to 50°C

    Solvent: Methanol or ethanol

    Catalyst: Sodium borohydride

    Reaction Time: 2-4 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method includes the catalytic hydrogenation of 3-fluorobenzonitrile in the presence of ammonia and a suitable catalyst like palladium on carbon. This method offers high yields and can be easily scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-fluoro-3-phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.

    Reduction: The carbonyl group in the amide can be reduced to form amines.

    Substitution: The fluoro substituent can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in polar solvents such as dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Nitro-3-fluoro-3-phenylpropanamide or imine derivatives.

    Reduction: 2-Amino-3-fluoro-3-phenylpropanamine.

    Substitution: 2-Amino-3-substituted-3-phenylpropanamide derivatives.

Scientific Research Applications

2-Amino-3-fluoro-3-phenylpropanamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential as a biochemical probe to investigate enzyme mechanisms and protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a building block in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-Amino-3-fluoro-3-phenylpropanamide involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or modulating receptor activity. The fluoro substituent enhances its binding affinity to target proteins, while the amino group facilitates hydrogen bonding interactions. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-chloro-3-phenylpropanamide
  • 2-Amino-3-bromo-3-phenylpropanamide
  • 2-Amino-3-iodo-3-phenylpropanamide

Comparison

Compared to its halogenated analogs, 2-Amino-3-fluoro-3-phenylpropanamide exhibits unique properties due to the presence of the fluorine atom. Fluorine is highly electronegative, which can influence the compound’s reactivity and binding affinity. This makes this compound particularly valuable in medicinal chemistry for the design of drugs with improved efficacy and selectivity.

Properties

CAS No.

79559-53-8

Molecular Formula

C9H11FN2O

Molecular Weight

182.19 g/mol

IUPAC Name

2-amino-3-fluoro-3-phenylpropanamide

InChI

InChI=1S/C9H11FN2O/c10-7(8(11)9(12)13)6-4-2-1-3-5-6/h1-5,7-8H,11H2,(H2,12,13)

InChI Key

BSQAAMJFMNZUMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(C(=O)N)N)F

Origin of Product

United States

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